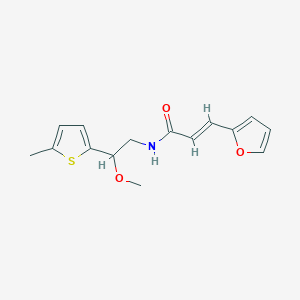

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide is an organic compound characterized by its complex structure, which includes a furan ring, a thiophene ring, and an acrylamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling through an acrylamide linkage.

-

Preparation of Intermediates

Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Thiophene Intermediate: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

-

Coupling Reaction

- The furan and thiophene intermediates are then coupled using acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structures to (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide may exhibit anticancer properties. Studies have shown that derivatives containing furan and thiophene rings can inhibit cancer cell proliferation through various mechanisms, including the modulation of metabolic pathways and enzyme inhibition .

Case Study:

A study screened various furan and thiophene derivatives against human cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range. The structural features of these compounds were correlated with their biological activity, suggesting that this compound could be a candidate for further development in anticancer therapies.

| Compound | IC50 (µM) | Target | Mechanism |

|---|---|---|---|

| Compound A | 15 | MCF-7 | Apoptosis induction |

| Compound B | 20 | HeLa | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. The presence of sulfur in the thiophene ring may enhance its interaction with microbial targets, leading to inhibitory effects against various pathogens. Research has shown that similar compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Study:

In a study evaluating the antimicrobial activity of thiophene-containing compounds, several derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be explored for developing new antimicrobial agents.

Photonic Materials

The unique optical properties of furan and thiophene derivatives make them suitable candidates for photonic applications. Research indicates that these compounds can be incorporated into polymer matrices to create materials with tunable optical properties, useful for sensors and light-emitting devices .

Case Study:

A recent study developed photonic devices using polymer composites containing furan and thiophene derivatives, demonstrating enhanced light absorption and emission characteristics. These materials showed promise in applications such as organic light-emitting diodes (OLEDs) and solar cells.

Synthesis and Reactivity Studies

The synthesis of this compound can be achieved through multicomponent reactions, which allow for the efficient assembly of complex organic molecules . Understanding its reactivity is crucial for optimizing its applications in drug discovery and material science.

Synthesis Pathway:

The compound can be synthesized via a reaction involving furan derivatives, thiophene derivatives, and acrylamide precursors under controlled conditions to yield high purity products.

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(furan-2-yl)-N-(2-methoxyethyl)acrylamide: Lacks the thiophene ring, which may affect its reactivity and binding properties.

(E)-3-(thiophen-2-yl)-N-(2-methoxy-2-(5-methylfuran-2-yl)ethyl)acrylamide: Contains a furan ring substituted at a different position, potentially altering its chemical behavior.

(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide: The methoxy group is replaced with a hydroxy group, which can change its solubility and reactivity.

Uniqueness

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide is a synthetic organic compound that incorporates both furan and thiophene moieties. This article reviews its potential biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a five-membered aromatic compound containing oxygen, and a thiophene derivative, which includes sulfur in its five-membered ring structure. The amide linkage contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₂S₂ |

| Molecular Weight | 307.4 g/mol |

| CAS Number | 1798396-16-3 |

Case Studies and Research Findings

- Anxiolytic Activity : A study on a structurally similar compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated its role as a positive allosteric modulator of α7 nicotinic receptors, producing anxiolytic-like effects in mice at low doses (0.5 mg/kg) after acute treatment. This suggests that compounds with furan moieties can modulate anxiety-related behaviors through receptor interactions .

- Antimicrobial Potential : Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A review highlighted the versatility of thiophene scaffolds in developing antimicrobial agents, which could imply that this compound might possess similar properties .

- Enzyme Inhibition : Compounds featuring furan and thiophene structures are often investigated for their ability to inhibit enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic effects in various diseases .

The exact mechanism of action for this compound remains largely unexplored due to the lack of direct studies. However, based on related compounds:

- Receptor Modulation : It may act on nicotinic acetylcholine receptors similarly to other furan derivatives, influencing neurotransmitter release and neuronal excitability.

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11-5-7-14(20-11)13(18-2)10-16-15(17)8-6-12-4-3-9-19-12/h3-9,13H,10H2,1-2H3,(H,16,17)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLGLYFWSVVPAN-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C=CC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.